6-Chloro-4-methylpyridin-2-amine

Beschreibung

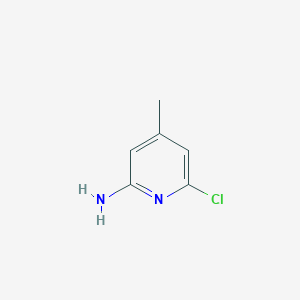

6-Chloro-4-methylpyridin-2-amine (CAS: 51564-92-2) is a heterocyclic aromatic compound with the molecular formula C₆H₇ClN₂ and a molecular weight of 142.59 g/mol. Structurally, it consists of a pyridine ring substituted with a chlorine atom at position 6, a methyl group at position 4, and an amine group at position 2 (Figure 1). This compound is also known by synonyms such as 2-Amino-6-chloro-4-methylpyridine and is commercially available for research and industrial applications .

Eigenschaften

IUPAC Name |

6-chloro-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2/c1-4-2-5(7)9-6(8)3-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQCZHMVYZDGQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90600250 | |

| Record name | 6-Chloro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51564-92-2 | |

| Record name | 6-Chloro-4-methyl-2-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51564-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-4-methylpyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90600250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinamine, 6-chloro-4-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Nucleophilic Aromatic Substitution on Pre-functionalized Pyridine Derivatives

Nucleophilic aromatic substitution (NAS) offers a viable pathway to introduce amine groups into chlorinated pyridine scaffolds. While direct NAS on pyridines is challenging due to the ring’s electron-deficient nature, activating groups such as amino or methoxy substituents can facilitate displacement. For example, 2-amino-6-chloropyridine (a precursor highlighted in ) undergoes condensation with aldehydes to form Schiff bases, demonstrating the reactivity of the amine group at position 2 . Adapting this approach, 4-methyl-6-chloropyridin-2-amine could be synthesized via selective substitution.

A proposed route involves:

-

Chlorination of 4-methylpyridin-2-amine : Direct chlorination at position 6 using N-chlorosuccinimide (NCS) in the presence of Lewis acids (e.g., FeCl₃).

-

Protection and deprotection strategies : Temporarily protecting the amine group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during chlorination .

Reaction conditions such as solvent polarity and temperature significantly influence yields. For instance, dichloromethane at 0–5°C minimizes polysubstitution .

Directed ortho-metallation (DoM) leverages directing groups to achieve regioselective functionalization. The amino group at position 2 in 6-chloropyridin-2-amine can direct metallation to position 4, enabling methyl group introduction via alkylation. This method mirrors strategies used in pyrimidine synthesis, where methyl groups are installed using Grignard reagents .

Key steps :

-

Metallation : Treating 6-chloropyridin-2-amine with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF) generates a lithiated intermediate at position 4.

-

Alkylation : Quenching with methyl iodide yields 6-chloro-4-methylpyridin-2-amine.

Yield optimization requires strict anhydrous conditions and stoichiometric control to avoid over-alkylation .

Cyclocondensation Reactions for Pyridine Ring Formation

Constructing the pyridine ring de novo with pre-installed substituents ensures regiochemical precision. The Hantzsch dihydropyridine synthesis, adapted for asymmetric substitution, could assemble the ring using β-keto esters, aldehydes, and ammonia. For example:

-

β-keto ester : Ethyl acetoacetate (providing the 4-methyl group).

-

Aldehyde : Chloroacetaldehyde (introducing the 6-chloro substituent).

-

Ammonia : To form the amine at position 2.

Cyclocondensation in ethanol under reflux followed by oxidation with HNO₃ yields the aromatic pyridine . This method’s scalability is limited by the need for high dilution, but microwave-assisted synthesis can improve efficiency .

Reduction of Nitro Groups to Amines

Reducing a nitro-substituted precursor provides a straightforward route to the target amine. Starting with 6-chloro-4-methylpyridin-2-nitro , catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine.

Challenges :

-

Nitro precursor synthesis : Requires nitration of 4-methylpyridin-2-amine, which risks over-nitration and requires careful temperature control (−10°C) .

-

Selectivity : Competing reduction of the chloro substituent is mitigated using palladium on carbon in ethanol at 25°C .

Halogenation Strategies for Introducing Chlorine

Late-stage chlorination of 4-methylpyridin-2-amine avoids functional group incompatibility. Electrophilic chlorination using Cl₂ gas in acetic acid at 50°C targets position 6, guided by the amine’s directing effects. Alternatively, radical chlorination with N-chlorosuccinimide (NCS) and benzoyl peroxide (BPO) under UV light offers improved selectivity .

Optimization parameters :

-

Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Cl⁺ electrophilicity.

-

Catalysts : FeCl₃ increases reaction rate but may necessitate post-synthesis purification .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Limitations |

|---|---|---|---|---|

| NAS | 4-Methylpyridin-2-amine | NCS, FeCl₃ | 45–55 | Competing side substitutions |

| Directed Metallation | 6-Chloropyridin-2-amine | LDA, CH₃I | 60–70 | Sensitivity to moisture |

| Cyclocondensation | Ethyl acetoacetate | Chloroacetaldehyde | 30–40 | Low scalability |

| Nitro Reduction | 6-Chloro-4-methylpyridin-2-nitro | H₂/Pd-C | 75–85 | Nitration challenges |

| Electrophilic Chlorination | 4-Methylpyridin-2-amine | Cl₂, Acetic acid | 50–60 | Safety concerns with Cl₂ gas |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom at the 6-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. This reaction is facilitated by the electron-deficient nature of the pyridine ring and the activating effect of the amino group.

Mechanistic Insight :

The amino group at position 2 activates the pyridine ring toward electrophilic substitution while directing incoming nucleophiles to the para position (6-position) relative to itself. Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the chlorine atom as a leaving group.

Suzuki-Miyaura Coupling

Buchwald-Hartwig Amination

| Reagent/Conditions | Product Formed | Yield | Key Features | Source |

|---|---|---|---|---|

| Morpholine, Pd₂(dba)₃, Xantphos, 100°C | 6-Morpholino-4-methylpyridin-2-amine | 68% | Broad functional group tolerance |

Comparative Reactivity :

Suzuki couplings proceed efficiently at 120°C, while Buchwald-Hartwig reactions require lower temperatures (100°C) due to the sensitivity of palladium catalysts to oxidative conditions .

Amino Group Modifications

The primary amine at position 2 can be functionalized through acylation or alkylation:

Methyl Group Oxidation

Electrophilic Aromatic Substitution (EAS)

Despite the deactivating chlorine, the amino group facilitates EAS at specific positions:

Electronic Effects :

The amino group strongly activates the ring, but steric effects from the methyl group at position 4 limit substitution at adjacent positions .

Reductive Dehalogenation

The chlorine atom can be removed under reducing conditions:

Complexation with Metals

The amino and pyridinic nitrogen atoms enable coordination chemistry:

| Metal Salt | Conditions | Complex Formed | Application | Source |

|---|---|---|---|---|

| CuCl₂ | MeOH, 25°C | [Cu(C₇H₈ClN₂)₂Cl₂] | Catalyzes Ullmann-type couplings | |

| Pd(OAc)₂ | DMF, 100°C | Pd(C₇H₈ClN₂)₂(OAc)₂ | Recyclable catalyst for cross-couplings |

Key Reaction Trends

-

Substitution vs. Coupling : NAS dominates under basic conditions, while coupling reactions require palladium catalysts and inert atmospheres.

-

Steric Effects : The methyl group at position 4 hinders reactions at positions 3 and 5.

-

Electronic Tuning : The amino group enhances reactivity at position 6 but deactivates positions 3 and 5 through resonance effects.

This compound’s multifunctional reactivity makes it valuable for synthesizing pharmaceuticals, agrochemicals, and coordination polymers. Recent advances in catalytic systems (e.g., Pd/Xantphos) have expanded its utility in constructing complex heterocycles .

Wissenschaftliche Forschungsanwendungen

Common Synthesis Methods

The compound can be synthesized through several methods, including:

- Suzuki-Miyaura Cross-Coupling Reaction : Utilizes a palladium catalyst to couple arylboronic acids with halogenated pyridines.

- Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles under basic conditions.

Chemistry

6-Chloro-4-methylpyridin-2-amine is primarily used as:

- Building Block : It is employed in synthesizing more complex organic molecules.

- Ligand in Coordination Chemistry : Its ability to form coordination complexes enhances its utility in catalysis and material science.

| Application | Description |

|---|---|

| Building Block | Used for synthesizing complex organic compounds. |

| Ligand | Forms coordination complexes for catalysis. |

Biology

Research indicates potential biological activities of this compound, including:

- Antimicrobial Properties : Studies suggest it may inhibit bacterial growth.

- Anti-inflammatory Effects : Investigations are ongoing into its role in reducing inflammation.

A notable study demonstrated that derivatives of chlorinated pyridine compounds exhibited significant antimicrobial activity against various pathogens, suggesting that this compound could be further explored for pharmaceutical development .

Medicine

The compound's role as a pharmaceutical intermediate is under investigation, particularly for:

- Drug Development : It is being studied for its potential in synthesizing new therapeutic agents targeting various diseases.

Industrial Applications

In industry, this compound is utilized in:

- Agrochemicals : It serves as an intermediate in the production of herbicides and pesticides.

- Dyes and Pigments : Its chemical structure allows it to be used in synthesizing colorants.

Case Study 1: Bioconversion of Pyridine Derivatives

A study on the bioconversion of 4-chloropyridin-2-amine using whole cells demonstrated high conversion rates under optimized conditions (30°C), yielding hydroxylated derivatives with potential applications in pharmaceuticals . This highlights the compound's versatility not only in chemical synthesis but also in biocatalysis.

Case Study 2: Synthesis of Antimicrobial Agents

Research focusing on chlorinated pyridine derivatives revealed that modifications to the this compound structure could enhance its antimicrobial efficacy. The study provided insights into structure-activity relationships that are critical for developing new antibiotics .

Wirkmechanismus

The mechanism of action of 6-Chloro-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Isomers

2-Chloro-6-methylpyridin-4-amine (CAS: 164666-68-6)

- Molecular Formula : C₆H₇ClN₂ (identical to the target compound).

- Key Differences : The chlorine and methyl groups are positioned at carbons 2 and 6, respectively, while the amine group is at position 4. This positional isomerism reduces structural similarity to 0.78 compared to 6-Chloro-4-methylpyridin-2-amine. Such differences can significantly alter physicochemical properties, such as solubility and reactivity, due to electronic effects from substituent positioning .

Pyrimidine Analogs

6-Chloropyrimidin-4-amine (CAS: 5305-59-9)

- Molecular Formula : C₄H₄ClN₃.

- Similarity Score : 0.85 (based on functional group alignment).

- Structural Differences : Replaces the pyridine ring with a pyrimidine ring (two nitrogen atoms at positions 1 and 3). The chlorine and amine groups are retained at positions 6 and 4.

- Applications : Used as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its topological polar surface area (TPSA: 41.6 Ų) suggests moderate solubility, which may differ from the pyridine-based target compound due to the additional nitrogen atom .

2-Chloro-6-methylpyrimidin-4-amine

- Key Feature : Reported in crystallographic studies (e.g., Acta Crystallographica Section E) as a precursor for drugs targeting inflammatory diseases like asthma and Crohn’s disease. This highlights the biological relevance of chloro-methyl-pyrimidine derivatives, though the target pyridine compound’s bioactivity remains less documented .

Functional Group Variations

6-Chloro-2-methoxypyrimidin-4-amine (CAS: 3286-56-4)

- Molecular Formula : C₅H₅ClN₃O.

- Similarity Score : 0.64 .

- Key Difference: A methoxy (-OCH₃) group replaces the methyl group in the target compound.

6-Chloro-2-(methoxymethyl)pyrimidin-4-amine (CID 55264672)

Bicyclic and Complex Derivatives

4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine (CAS: 1803600-85-2)

- Molecular Formula : C₇H₉ClN₄.

- Structural Complexity: Features a fused bicyclic system (pyridine + pyrimidine) with a saturated six-membered ring. This structure enhances rigidity and may target enzymes like methionine aminopeptidases, as seen in related compounds (e.g., MAP11_HUMAN inhibitors) .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Similarity Score | Key Structural/Functional Differences |

|---|---|---|---|---|---|

| This compound | C₆H₇ClN₂ | 142.59 | 51564-92-2 | Reference | Pyridine ring; Cl (C6), CH₃ (C4), NH₂ (C2) |

| 2-Chloro-6-methylpyridin-4-amine | C₆H₇ClN₂ | 142.59 | 164666-68-6 | 0.78 | Isomeric substituents (Cl at C2, NH₂ at C4) |

| 6-Chloropyrimidin-4-amine | C₄H₄ClN₃ | 129.55 | 5305-59-9 | 0.85 | Pyrimidine ring; Cl (C6), NH₂ (C4) |

| 6-Chloro-2-methoxypyrimidin-4-amine | C₅H₅ClN₃O | 158.57 | 3286-56-4 | 0.64 | Methoxy (-OCH₃) replaces methyl (-CH₃) |

| 4-Chloro-5,6,7,8-tetrahydropyrido[...] | C₇H₉ClN₄ | 184.63 | 1803600-85-2 | N/A | Bicyclic structure; saturated ring system |

Key Findings and Implications

Positional Isomerism: Even minor changes in substituent positions (e.g., this compound vs. 2-Chloro-6-methylpyridin-4-amine) significantly alter physicochemical and biological properties .

Ring System Impact : Pyrimidine analogs (e.g., 6-Chloropyrimidin-4-amine) exhibit distinct electronic profiles compared to pyridine derivatives, influencing solubility and reactivity .

Functional Group Effects : Methoxy or methoxymethyl groups enhance hydrophilicity but may reduce membrane permeability compared to methyl groups .

Biologische Aktivität

Overview

6-Chloro-4-methylpyridin-2-amine is an organic compound classified as a pyridine derivative, characterized by a chlorine atom at the 6th position and a methyl group at the 4th position of the pyridine ring. Its molecular formula is C₆H₇ClN₂. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities including antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through mechanisms such as:

- Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules.

- Dipole-Dipole Interactions : The polar nature of the compound enhances its interaction with charged or polar residues in proteins.

- Pi-Staking : The aromatic nature of the pyridine ring allows for pi-stacking interactions with nucleic acids and proteins.

These interactions are crucial for its efficacy in biological systems, influencing its pharmacological profile and therapeutic potential.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

-

Antimicrobial Activity :

- Bacterial Inhibition : Studies have shown that this compound possesses significant antibacterial properties against Gram-positive and Gram-negative bacteria. For instance, it has been reported to have a minimum inhibitory concentration (MIC) comparable to standard antibiotics like gentamicin and fluconazole .

- Fungal Activity : It displays antifungal activity against various strains, including Candida albicans, with MIC values indicating effective inhibition .

- Anti-inflammatory Properties :

Case Studies

Several studies have explored the biological activity of this compound:

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains, demonstrating its potential as a lead compound in antibiotic development .

Study 2: Structure-Activity Relationship (SAR)

Research focused on the structure-activity relationship of pyridine derivatives revealed that modifications at the 4th and 6th positions significantly influenced antibacterial potency. The presence of the chloro group was essential for enhancing activity against specific bacterial strains, while the methyl group contributed to overall stability .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloro-4-methylpyridin-2-amine, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions using precursors like 4-methylpyridin-2-amine with chlorinating agents. Yields for analogous chlorinated pyridine derivatives range from 7% to 24% under controlled conditions (e.g., low temperature, inert atmosphere) . Optimization may include catalyst screening (e.g., palladium-based catalysts) or solvent selection (e.g., DMF for polar intermediates). Purification via column chromatography or recrystallization is recommended to enhance purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR identify substituent positions and confirm aromatic proton environments. For example, methyl groups typically resonate at ~2.5 ppm in NMR .

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Similar chlorinated pyrimidines show C–Cl bond lengths of ~1.73 Å and planar ring systems .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns for chlorine .

Q. How does the chlorine substituent influence the reactivity of this compound in further functionalization?

- Methodological Answer : The chlorine atom at position 6 is electron-withdrawing, directing electrophilic substitution to the para position (relative to the amine group). It can undergo Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (e.g., with amines or alkoxides). Methyl groups enhance steric hindrance, requiring careful optimization of reaction conditions (e.g., temperature >100°C for Pd-mediated couplings) .

Advanced Research Questions

Q. What computational approaches are used to predict the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G** basis set) model HOMO-LUMO gaps and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for electron density functionals, predicts intramolecular charge transfer and polarizability . Solvent effects are incorporated via the Polarizable Continuum Model (PCM) .

Q. How does this compound interact with transition metals, and what are its applications in coordination chemistry?

- Methodological Answer : The amine and pyridine nitrogen atoms act as bidentate ligands, forming stable complexes with metals like Cu(II) or Fe(III). X-ray studies of analogous compounds reveal octahedral geometries with bond angles of ~90° between metal and ligand atoms. These complexes are studied for catalytic activity in oxidation reactions or as MRI contrast agents .

Q. What structural insights can be gained from high-resolution crystallographic data for this compound?

- Methodological Answer : SCXRD at 100 K resolves torsional angles (e.g., Cl–C–C–N dihedral angles ~5°) and hydrogen-bonding networks (N–H···Cl interactions with distances ~3.1 Å). Data refinement using SHELXL software (R factor <0.05) ensures accuracy in molecular packing analysis .

Safety and Best Practices

- Handling : Use fume hoods and personal protective equipment (PPE) due to potential respiratory irritation. Chlorinated pyridines require inert storage (argon atmosphere) to prevent decomposition .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for incineration or chemical neutralization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.